molecular formula C3H6O4S2 B1595585 1,3-Dithiolane-1,1,3,3-tetraoxide CAS No. 26413-19-4

1,3-Dithiolane-1,1,3,3-tetraoxide

Cat. No.: B1595585
CAS No.: 26413-19-4
M. Wt: 170.2 g/mol
InChI Key: DQLOTKZORORBPO-UHFFFAOYSA-N
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Description

1,3-Dithiolane-1,1,3,3-tetraoxide is a heterocyclic organic compound . It has the molecular formula C3H6O4S2 and a molecular weight of 170.207 . It is related to 1,3-Dithiolane, a sulfur-containing heterocyclic building block, which is a cyclic thioether .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,3-Dithiolanes derived from aldehydes can be deprotonated . They can also undergo a variety of degradation processes involving organometallic reagents leading to other organosulfur compounds . Addition of methanol or an allyl group to the dioxide 3h occurred regioselectively to give the 1,3-dithiolane 1-oxide 19 or the 1,3-dithiolane 20 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 170.207 . Other physical and chemical properties such as density, boiling point, flash point, melting point, and refractive index are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis Applications

1,3-Dithiolane-1,1,3,3-tetraoxide, also referred to as "disulphene", has been identified as a versatile reagent in the synthesis of various chemical compounds. It has been utilized in unexpected O-silylation reactions, yielding a sulphoxoniumylide, contributing to the synthesis of more stable sulphoxoniumylides (Sundermeyer & Walch, 1994). Additionally, it is involved in the synthesis of cyclic di- and trithiocarbonates, with specific conditions influencing the resulting products (Clegg, Harrington, North, & Villuendas, 2010).

Chemical Structure and Bonding Studies

Research on this compound extends to its structural aspects. Studies involving gas-phase structures, including electron diffraction, have provided insights into its molecular structure and bonding nature. These investigations have revealed the flat nature of its potential-energy surface and contributed to understanding the spatial localization of electron pairs (Wann et al., 2013).

Catalysis and Reaction Mechanisms

In the realm of catalysis, this compound plays a role in various reactions. Notably, it is used in indium-catalyzed reductive dithioacetalization of carboxylic acids, leading to the formation of 1,3-dithiolane derivatives. This process also includes an oxidative desulfurization step, demonstrating the compound's versatility in multi-step chemical reactions (Nishino et al., 2017).

Molecular Interactions and Hydrogen Bond Studies

This compound is also a subject of interest in studies focusing on intramolecular interactions, such as hydrogen bonds. Research on its derivatives has revealed significant intramolecular interactions, particularly in compounds with methoxy- and amino-substituents. These findings contribute to the broader understanding of intramolecular hydrogen bonding mechanisms (Li & Sammes, 1983).

Safety and Hazards

The safety and hazards of 1,3-Dithiolane-1,1,3,3-tetraoxide are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .

Properties

IUPAC Name

1,3-dithiolane 1,1,3,3-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLOTKZORORBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310493
Record name 1,3-Dithiolane-1,1,3,3-tetraoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26413-19-4
Record name NSC227851
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dithiolane-1,1,3,3-tetraoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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